molecular formula C25H23FO4 B12797225 Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- CAS No. 101492-21-1

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis-

Cat. No.: B12797225
CAS No.: 101492-21-1
M. Wt: 406.4 g/mol
InChI Key: YDNAIBWOCNTFLY-NOZRDPDXSA-N
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Description

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorine atom, and phenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorine atom. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: Formation of the ester linkage through the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and phenyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
  • Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

101492-21-1

Molecular Formula

C25H23FO4

Molecular Weight

406.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2R)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C25H23FO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25+/m1/s1

InChI Key

YDNAIBWOCNTFLY-NOZRDPDXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@H]2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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